Superior In Vivo Anti-Colitic Efficacy vs. Arctiin
In a direct comparative study using a DSS-induced colitis mouse model, arctigenin demonstrated significant therapeutic efficacy, whereas its glycoside analog arctiin showed no protective effect. This provides unequivocal evidence that arctigenin is the principal active entity and arctiin cannot be used as a substitute [1].
| Evidence Dimension | In Vivo Colitis Disease Activity Index (DAI) Reduction & Histological Protection |
|---|---|
| Target Compound Data | Significant reduction in body weight loss, DAI score, and colonic histological damage |
| Comparator Or Baseline | Arctiin: No significant reduction in weight loss, DAI score, or histological damage |
| Quantified Difference | Qualitatively superior; arctigenin had a significant effect while arctiin did not. |
| Conditions | Dextran sulfate sodium (DSS)-induced colitis in mice |
Why This Matters
This data directly confirms that arctigenin is the active pharmacological agent, and procuring its prodrug form (arctiin) for in vitro or in vivo studies without metabolic activation will result in experimental failure.
- [1] Wu, X., et al. (2014). Arctigenin but not arctiin acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice. International Immunopharmacology, 23(2), 505-15. DOI: 10.1016/j.intimp.2014.09.026 View Source
